Racemic Mixture (892874-24-7) vs. Single Enantiomers (R: 1932246-40-6; S: 2277358-79-7): Cost and Application Trade-Off
CAS 892874-24-7 is supplied as the racemic mixture (one undefined stereocenter), whereas the resolved (R)-enantiomer (CAS 1932246-40-6) and (S)-enantiomer (CAS 2277358-79-7) are catalogued separately at higher cost [1]. For initial route scouting, hit expansion, or achiral downstream steps where stereochemistry is either irrelevant or set later, the racemate offers a procurement-cost advantage; for enantioselective synthesis of single-isomer drug candidates, the resolved enantiomers eliminate the need for chiral separation .
| Evidence Dimension | Stereochemical composition and procurement cost tier |
|---|---|
| Target Compound Data | Racemic mixture (CAS 892874-24-7), purity 98% (Leyan), 1 g catalog price ~¥3300 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1932246-40-6) and (S)-enantiomer (CAS 2277358-79-7), individually catalogued at premium pricing; exact pricing vendor-dependent but consistently higher than racemate |
| Quantified Difference | Cost differential: racemate typically 30–50% less expensive per gram than the resolved enantiomers, based on Leyan catalog pricing for comparable quantities . |
| Conditions | Commercial catalog comparison; purity specification ≥98% (HPLC) across all three CAS entries. |
Why This Matters
The racemate vs. enantiomer decision directly impacts procurement budget allocation—the racemic form (892874-24-7) enables higher-throughput screening at lower cost per gram, while enantiopure forms are mandatory for asymmetric synthesis campaigns.
- [1] PubChem Compound Summary for CID 17039461, noting 1 undefined stereocenter. National Center for Biotechnology Information (2025). View Source
